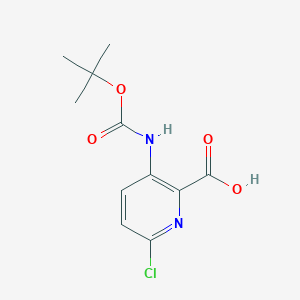

3-(Boc-amino)-6-chloropyridine-2-carboxylic acid

Descripción

Chemical Structure and Properties 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid (CAS: 1408075-64-8) is a heterocyclic compound with the molecular formula C₁₁H₁₃ClN₂O₄ and a molecular weight of 272.68 g/mol. It features a pyridine ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position, a chlorine atom at the 6-position, and a carboxylic acid group at the 2-position. The Boc group enhances stability during synthetic processes by protecting the amine from unwanted reactions .

Applications This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and peptidomimetics. Its Boc-protected amino group allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid), enabling controlled functionalization in multi-step reactions .

Propiedades

IUPAC Name |

6-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)13-6-4-5-7(12)14-8(6)9(15)16/h4-5H,1-3H3,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRAYUMXMVTFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid typically involves multiple steps:

Starting Material: The synthesis begins with a suitable pyridine derivative.

Chlorination: The pyridine ring is chlorinated at the 6-position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Amination: The amino group is introduced at the 3-position through nucleophilic substitution, often using ammonia or an amine derivative.

Boc Protection: The amino group is protected by reacting it with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

Carboxylation: The carboxylic acid group is introduced at the 2-position through carboxylation reactions, such as the reaction with carbon dioxide (CO2) under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(Boc-amino)-6-chloropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Coupling: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products

Substitution: Various substituted pyridine derivatives.

Deprotection: 3-amino-6-chloropyridine-2-carboxylic acid.

Coupling: Amides or esters of this compound.

Aplicaciones Científicas De Investigación

3-(Boc-amino)-6-chloropyridine-2-carboxylic acid is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In the study of enzyme inhibitors and receptor ligands, where the compound’s structure can be modified to interact with specific biological targets.

Medicine: As a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: In the production of fine chemicals and as a precursor for the synthesis of specialized materials.

Mecanismo De Acción

The mechanism of action of 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets through its amino, carboxylic acid, and chlorine substituents. The Boc group provides temporary protection during synthesis, allowing for selective reactions at other sites.

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways Involved: The compound can inhibit or activate specific pathways depending on its structure and the nature of its interactions with biological targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table compares 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid with structurally related pyridine derivatives:

Key Differences in Reactivity and Stability

Boc Protection vs. Free Amine The Boc group in this compound stabilizes the amine against nucleophilic or oxidative degradation, unlike 3-Amino-6-chloropyridine-2-carboxylic acid, which requires careful handling under inert conditions . Deprotection of the Boc group (e.g., with HCl/dioxane) enables subsequent amidation or alkylation, a flexibility absent in brominated analogs like 3-Bromo-6-chloropyridine-2-carboxylic acid .

Halogen Substituents Bromine in 3-Bromo-6-chloropyridine-2-carboxylic acid increases molecular weight by ~40% compared to the Boc-amino analog, enhancing its utility in palladium-catalyzed cross-coupling reactions . Chlorine at the 6-position (common across all analogs) contributes to electron-withdrawing effects, activating the pyridine ring for electrophilic substitution .

Carboxylic Acid Group

- The COOH group in all analogs facilitates salt formation or esterification. For example, methyl esters of 6-chloronicotinic acid are intermediates in herbicide synthesis .

Actividad Biológica

3-(Boc-amino)-6-chloropyridine-2-carboxylic acid is a compound that has garnered attention due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a pyridine ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group. The chlorine atom at the 6-position of the pyridine ring enhances its reactivity and biological interactions. The Boc group serves as a protective moiety, allowing for selective reactions during synthetic transformations without compromising the amino functionality.

Antimicrobial Properties

Research indicates that compounds containing chlorinated pyridines, including this compound, often exhibit antimicrobial activity. This property is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.

Interaction Studies

Studies have focused on the interaction of this compound with various biological targets, including enzymes and receptors. The binding affinity and selectivity towards these targets are crucial for understanding its therapeutic potential. For instance, the compound's structural features may facilitate interactions that lead to enzyme inhibition or activation.

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions.

- Cell Signaling Modulation : By influencing signaling pathways, it can alter gene expression and cellular metabolism, impacting various physiological processes.

Case Studies

- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited significant antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to established antibiotics.

- Cellular Effects : Research on cellular models revealed that this compound could modulate cell signaling pathways associated with inflammation and apoptosis. It was observed to inhibit kinase activities that play critical roles in these processes .

- Toxicity Studies : Toxicological assessments showed that while low doses of the compound had minimal toxicity, higher concentrations led to hepatotoxicity and nephrotoxicity in animal models. This underscores the importance of dosage in evaluating its safety profile .

Data Table of Biological Activities

Q & A

Q. How is this compound utilized as a building block in heterocyclic drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.